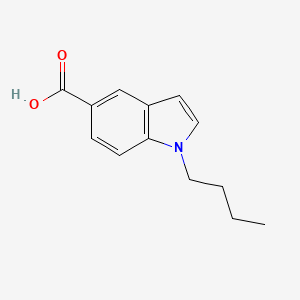

1-Butyl-1H-indole-5-carboxylic Acid

説明

BenchChem offers high-quality 1-Butyl-1H-indole-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1H-indole-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C13H15NO2 |

|---|---|

分子量 |

217.26 g/mol |

IUPAC名 |

1-butylindole-5-carboxylic acid |

InChI |

InChI=1S/C13H15NO2/c1-2-3-7-14-8-6-10-9-11(13(15)16)4-5-12(10)14/h4-6,8-9H,2-3,7H2,1H3,(H,15,16) |

InChIキー |

ZXFXORAUUGFDEC-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C=CC2=C1C=CC(=C2)C(=O)O |

製品の起源 |

United States |

Physicochemical Profiling and Synthesis of 1-Butyl-1H-indole-5-carboxylic Acid: A Technical Whitepaper

Executive Summary & Structural Logic

In modern drug discovery, the indole scaffold serves as a privileged pharmacophore due to its ability to mimic endogenous neurotransmitters and engage in diverse pi-pi stacking interactions. 1-Butyl-1H-indole-5-carboxylic Acid (CAS: 748183-40-6) is a highly specialized derivative designed to balance lipophilicity and electrostatic engagement.

The addition of an N-butyl chain shifts the molecule's lipophilicity into the optimal range for oral absorption, while the C5-carboxylic acid provides a critical hydrogen-bond acceptor/donor site and a handle for salt formation. Understanding the precise physicochemical boundaries of this molecule is essential for downstream formulation, pharmacokinetic (PK) modeling, and structural activity relationship (SAR) optimization.

Quantitative Physicochemical Profile

To establish a baseline for assay development and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, the core quantitative metrics of 1-Butyl-1H-indole-5-carboxylic Acid are summarized below.

| Property | Value | Causality / Pharmacokinetic Implication |

| Molecular Formula | C₁₃H₁₅NO₂ | Defines the fundamental atomic composition and mass. |

| Molecular Weight | 217.268 g/mol | Well below the 500 Da Lipinski threshold, ensuring high ligand efficiency. |

| LogP (Octanol/Water) | 2.7 | Optimal lipophilicity for membrane permeation without excessive hydrophobic trapping. |

| Polar Surface Area (PSA) | 42.2 Ų | Highly favorable for intracellular targeting (< 140 Ų threshold for passive diffusion). |

| pKa (Carboxylic Acid) | ~4.7 | Exists >99% in the ionized (anionic) state at physiological pH (7.4), enhancing intestinal solubility. |

| Hydrogen Bond Donors | 1 | Limited to the carboxylic OH; the indole NH is alkylated, reducing desolvation penalties. |

| Hydrogen Bond Acceptors | 2 | Contributed by the carboxylic oxygens. |

Synthetic Methodology & Isolation Strategy

The synthesis of 1-Butyl-1H-indole-5-carboxylic acid relies on the regioselective N-alkylation of an indole ester precursor, followed by controlled saponification [1].

Fig 1. Step-by-step synthetic workflow and isolation strategy for 1-Butyl-1H-indole-5-carboxylic acid.

Step-by-Step Protocol

-

Deprotonation: Dissolve 1H-indole-5-carboxylic acid methyl ester in anhydrous Dimethylformamide (DMF). Cool to 0°C under nitrogen. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil).

-

Causality: The indole N-H has a pKa of ~16.2. NaH is a strong, non-nucleophilic base that quantitatively deprotonates the nitrogen without attacking the electrophilic methyl ester.

-

-

Alkylation: Once hydrogen gas evolution ceases, add 1-bromobutane dropwise. Stir the reaction at room temperature for 12 hours.

-

Causality: The resulting indolyl anion is highly nucleophilic. 1-bromobutane acts as an efficient primary alkylating agent via an SN2 mechanism.

-

-

Workup & Extraction: Quench the reaction with water, dilute with Ethyl Acetate (EtOAc), and wash the organic layer extensively with brine to remove DMF. Dry over MgSO₄ and concentrate to yield the intermediate ester.

-

Saponification: Dissolve the intermediate in a THF/H₂O mixture (3:1). Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir until TLC indicates complete consumption of the ester.

-

Causality: LiOH provides mild hydroxide nucleophiles that hydrolyze the ester into a water-soluble lithium carboxylate salt, leaving the indole core intact.

-

-

Self-Validating Isolation: Acidify the aqueous layer with 1M HCl to pH 2.0. The product, 1-Butyl-1H-indole-5-carboxylic acid, will crash out as a white precipitate due to the protonation of the carboxylate (rendering it highly lipophilic). Filter, wash with cold water, and dry under a vacuum.

-

Validation: If the product does not precipitate, it indicates incomplete alkylation (the unalkylated indole is more water-soluble) or over-acidification causing degradation.

-

Physicochemical Characterization Protocols

Accurate determination of lipophilicity and ionization constants is critical. Because this molecule possesses a hydrophobic tail and an ionizable headgroup, standard aqueous protocols will fail due to poor solubility.

Fig 2. Logical framework for physicochemical characterization and self-validating ADME profiling.

Protocol A: Intrinsic Lipophilicity (LogP) via Shake-Flask Method

Determining the true partition coefficient requires ensuring the molecule is strictly in its neutral state [2].

-

Phase Preparation: Mutually saturate 1-octanol and an aqueous phosphate buffer adjusted to pH 2.0 for 24 hours.

-

Causality: The pKa of the compound is ~4.7. Operating at pH 2.0 (more than 2 units below the pKa) guarantees that >99% of the compound is in the unionized, protonated state, preventing the measurement of LogD instead of LogP.

-

-

Partitioning: Dissolve exactly 1.0 mg of the compound in 5 mL of the saturated octanol phase. Add 5 mL of the saturated aqueous buffer in a sealed vial.

-

Equilibration: Mechanically invert the vial at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to resolve the emulsion.

-

Self-Validating Quantification: Extract aliquots from both phases and analyze via HPLC-UV (254 nm).

-

Validation: Calculate the mass balance. The sum of the compound quantified in the octanol phase and the aqueous phase must equal 100% ± 5% of the initial input. A failure here indicates precipitation at the interface or adsorption to the glassware.

-

Protocol B: pKa Determination via Co-Solvent Potentiometric Titration

Due to the lipophilic butyl chain, aqueous titration will result in precipitation before the equivalence point is reached.

-

Solvent Matrix: Prepare three solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

-

Titration: Under a nitrogen blanket (to exclude atmospheric CO₂), titrate each solution with standardized 0.1 M KOH using a high-precision glass electrode.

-

Self-Validating Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot the psKa values against the dielectric constant of the solvent mixtures using the Yasuda-Shedlovsky extrapolation method [3].

-

Validation: The linear regression of the Yasuda-Shedlovsky plot must yield an R² > 0.99. The y-intercept represents the true aqueous pKa. If the plot is non-linear, it indicates compound aggregation or micelle formation in the assay medium.

-

Conclusion & ADME Implications

The physicochemical profile of 1-Butyl-1H-indole-5-carboxylic Acid (LogP 2.7, pKa ~4.7, PSA 42.2 Ų) dictates a specific pharmacokinetic behavior. In the acidic environment of the stomach (pH ~1.5), the compound is fully unionized and highly lipophilic, allowing rapid gastric absorption. Upon entering the intestinal tract and systemic circulation (pH 7.4), it becomes fully ionized. This ionization restricts indiscriminate blood-brain barrier (BBB) penetration while ensuring excellent solubility in the blood plasma, making it an ideal candidate for peripherally restricted therapeutic targets.

References

- Google Patents.WO2004072025A2 - Substituted n-arylheterocycles, method for production and use thereof as medicaments.

-

OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link]

-

Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

The Strategic Utility of 1-Butyl-1H-indole-5-carboxylic Acid in Drug Discovery and Material Science

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry and advanced materials, the indole core represents one of the most privileged scaffolds. While the parent compound, Indole-5-carboxylic acid (CAS: 1670-81-1), is extensively utilized across various research domains[1], the targeted N-alkylation to yield 1-Butyl-1H-indole-5-carboxylic Acid (CAS: 748183-40-6)[2] introduces profound physicochemical shifts.

As a Senior Application Scientist, I emphasize that this N-butyl substitution is not merely a structural variation; it is a deliberate pharmacokinetic and thermodynamic strategy. By masking the indole nitrogen, the hydrogen bond donor count is reduced, which significantly lowers the desolvation penalty required for the molecule to cross lipid bilayers. Furthermore, the butyl chain increases the predicted LogP to approximately 2.7[2], optimizing the compound for intracellular target engagement and enhancing its viability as an intermediate for central nervous system (CNS) or systemic metabolic therapeutics[3].

Quantitative Physicochemical Comparison

| Property | Indole-5-carboxylic Acid[1] | 1-Butyl-1H-indole-5-carboxylic Acid[2] | Causality / Functional Impact |

| CAS Number | 1670-81-1 | 748183-40-6 | N/A |

| Molecular Weight | 161.16 g/mol | 217.27 g/mol | Increased steric bulk alters the binding pocket fit, often increasing target selectivity. |

| LogP (Predicted) | ~1.5 - 1.7 | ~2.7 | Enhanced lipophilicity improves passive membrane diffusion for whole-cell assays. |

| H-Bond Donors | 2 | 1 | Removal of the N-H donor alters kinase/receptor binding profiles and reduces polar surface area (PSA). |

Immuno-Oncology: Tryptophan Dioxygenase (TDO) Inhibition

Mechanistic Overview

Tumor microenvironments frequently exploit the tryptophan-kynurenine pathway to evade immune surveillance. Tryptophan Dioxygenase (TDO) catalyzes the rate-limiting degradation of L-tryptophan into formylkynurenine, which is subsequently converted to the immunosuppressive metabolite kynurenine. Indole-5-carboxylic acid derivatives, particularly pyridyl-ethenyl-indoles, act as potent, competitive TDO inhibitors because their indole core mimics the natural substrate[1][4]. The N-butyl variant provides a highly lipophilic anchor, potentially enhancing binding affinity within the hydrophobic pockets of the TDO active site.

Diagram 1: TDO enzymatic pathway and targeted competitive inhibition by indole derivatives.

Validated Experimental Protocol: In Vitro TDO Enzymatic Assay

To ensure a self-validating system, this assay incorporates strict redox controls and a Z'-factor calculation.

-

Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5). Supplement with 20 mM ascorbic acid and 10 µM methylene blue. Causality: TDO requires its heme iron to be in the ferrous ( Fe2+ ) state; ascorbic acid and methylene blue act as an electron-donating system to prevent premature oxidation.

-

Enzyme Incubation: Add recombinant human TDO (rhTDO) and 100 U/mL catalase to the buffer. Causality: Catalase scavenges H2O2 generated as a byproduct, preventing oxidative degradation of the enzyme which would yield false-positive inhibition.

-

Compound Addition: Dispense 1-Butyl-1H-indole-5-carboxylic Acid derivatives (dissolved in DMSO, final DMSO concentration <1%) into the microplate. Include LM10 as a positive control. Incubate for 15 minutes at 37°C.

-

Reaction Initiation & Termination: Initiate with 200 µM L-tryptophan. Incubate for 60 minutes. Terminate by adding 30% (w/v) Trichloroacetic Acid (TCA) and heat at 65°C for 15 minutes. Causality: TCA precipitates proteins to stop the reaction, while the heat forces the chemical hydrolysis of formylkynurenine to kynurenine.

-

Detection & Validation: Add Ehrlich's reagent (0.4% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 480 nm.

-

Quality Control: Calculate the Z'-factor using the positive control (LM10) and vehicle control. The assay is only deemed valid if Z′≥0.5 .

Targeted Oncology: Hedgehog/Gli1 Pathway Modulation

Mechanistic Overview

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular differentiation. Aberrant activation leads to the nuclear translocation of the Gli1 transcription factor, driving oncogenesis. Indole-5-carboxylic acid serves as a reactant for synthesizing amide conjugates (e.g., with NSAIDs like ketoprofen) that act as direct inhibitors of Gli1-mediated transcription[4]. The N-butyl derivative is particularly advantageous here, as its enhanced membrane permeability allows the synthesized conjugates to effectively reach cytosolic and nuclear targets.

Diagram 2: Hedgehog/Gli1 signaling cascade disrupted by indole-5-carboxamide conjugates.

Metabolic Disease: Obesity and Diabetes Therapeutics

Mechanistic Overview

1-Butyl-1H-indole-5-carboxylic acid is explicitly documented as a critical intermediate in the synthesis of substituted N-arylheterocycles designed for the treatment of obesity and diabetes[3]. These compounds often function as human growth hormone secretagogue receptor antagonists[1]. The carboxylic acid moiety at the 5-position provides an ideal handle for amide coupling, allowing for the generation of vast combinatorial libraries.

Validated Experimental Protocol: Amide Coupling Workflow

This protocol details the synthesis of piperazine-bisamide analogs, utilizing a self-validating LC-MS monitoring system.

-

Activation: Dissolve 1-Butyl-1H-indole-5-carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric hindrance of the indole ring and maximizing yield.

-

Coupling: Add the target amine (e.g., a substituted piperazine, 1.1 eq) dropwise.

-

Self-Validating LC-MS Check: After 2 hours, sample 5 µL of the reaction mixture, dilute in acetonitrile, and run via LC-MS. The reaction is only considered complete when the active ester intermediate peak constitutes <5% of the total chromatogram area.

-

Quenching & Purification: Quench with saturated NaHCO3 . Extract with ethyl acetate. Dry the organic layer over MgSO4 , concentrate, and purify via preparative HPLC to yield the target N-arylheterocycle[3].

Diagram 3: Step-by-step synthetic workflow for generating indole-based amide conjugates.

Material Science: Electroactive Polymeric Films

Beyond pharmacology, indole-5-carboxylic acid derivatives are highly valued in electrochemistry. Upon electropolymerization, the monomer affords an electroactive polymer film known as poly(indole-5-carboxylic acid) (PICA)[1][4].

The introduction of the N-butyl group in 1-Butyl-1H-indole-5-carboxylic acid alters the electropolymerization kinetics. The alkyl chain disrupts the planar stacking of the resulting trimeric products and polymer chains, which can be leveraged to tune the porosity and conductivity of the resulting films for specialized applications in chemical sensors and anti-corrosion coatings for mild steel.

References

- Molaid.1-Butyl-1H-indole-5-carboxylic Acid - CAS 748183-40-6.

- Google Patents.WO2004072025A2 - Substituted n-arylheterocycles, method for production and use thereof as medicaments.

- Sigma-Aldrich.Indole-5-carboxylic acid 99%.

- ChemicalBook.Indole-5-carboxylic acid | 1670-81-1.

Sources

- 1. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Butyl-1H-indole-5-carboxylic Acid - CAS号 748183-40-6 - 摩熵化学 [molaid.com]

- 3. WO2004072025A2 - Substituted n-arylheterocycles, method for production and use thereof as medicaments - Google Patents [patents.google.com]

- 4. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]

1-Butyl-1H-indole-5-carboxylic Acid and its Structural Analogs: A Technical Guide to Synthesis and Pharmacological Target Engagement

Executive Summary

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Specifically, 1-Butyl-1H-indole-5-carboxylic acid and its structural analogs represent a critical class of intermediates and active pharmacophores. By functionalizing the indole nitrogen (N-1) with aliphatic chains and maintaining a carboxylic acid at the C-5 position, researchers can precisely tune the molecule's lipophilicity, membrane permeability, and binding affinity. This guide explores the physicochemical properties, self-validating synthetic protocols, and the mechanistic role of these analogs in targeting metabolic and inflammatory pathways.

Chemical Architecture & Physicochemical Profiling

The strategic addition of a butyl chain to the indole nitrogen fundamentally alters the molecule's pharmacokinetic profile. The shift from a secondary to a tertiary amine eliminates a hydrogen-bond donor, while the aliphatic tail increases the partition coefficient (LogP), driving the molecule toward hydrophobic active sites in target enzymes.

Table 1: Physicochemical Comparison of Indole-5-carboxylic Acid Analogs

| Property | 1H-Indole-5-carboxylic Acid | 1-Butyl-1H-indole-5-carboxylic Acid |

| CAS Number | 1670-81-1 | 748183-40-6 |

| Molecular Formula | C9H7NO2 | C13H15NO2 |

| Molecular Weight | 161.16 g/mol | 217.26 g/mol |

| Estimated LogP | ~1.5 | 2.7 |

| Hydrogen Bond Donors | 2 (N-H, O-H) | 1 (O-H) |

| Hydrogen Bond Acceptors | 2 | 2 |

| Primary Utility | Core Scaffold / Starting Material | Lipophilic Pharmacophore / Intermediate |

Data synthesized from standard chemical databases and structural calculations.

Synthetic Methodology: N-Alkylation Workflow

The synthesis of 1-Butyl-1H-indole-5-carboxylic acid relies on a highly efficient N-alkylation followed by ester saponification. The following protocol is adapted from established pharmaceutical patent literature and is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol

-

Preparation & Deprotonation:

-

Action: Dissolve 5.0 g of 1H-Indole-5-carboxylic acid methyl ester in 100 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the reaction vessel to 0°C. Slowly add 1.4 g of Sodium Hydride (NaH, 50% dispersion in mineral oil).

-

Causality: DMF is a polar aprotic solvent that strongly solvates the sodium cation, leaving the hydride highly reactive. NaH is required to deprotonate the weakly acidic indole N-H (pKa ~16.2).

-

Self-Validation Check: Monitor the reaction for the evolution of hydrogen gas ( H2 ). The complete cessation of bubbling serves as a visual, self-validating indicator that quantitative deprotonation has been achieved.

-

-

Electrophilic Alkylation:

-

Action: Add 3.9 g of 1-bromobutane dropwise to the reaction mixture. Stir for 12 hours at room temperature.

-

Causality: The butyl chain is introduced via an SN2 mechanism. The dropwise addition prevents localized thermal spikes, minimizing side reactions.

-

-

Phase-Separation Workup:

-

Action: Dilute the reaction mixture with ethyl acetate and wash three times with distilled water. Dry the organic phase over MgSO4 and concentrate under reduced pressure.

-

Causality: Water effectively partitions the DMF and inorganic salts into the aqueous layer, while the lipophilic 1-butyl-1H-indole-5-carboxylic acid methyl ester remains trapped in the organic phase.

-

-

Saponification (Ester Hydrolysis):

-

Action: Treat the isolated ester with aqueous NaOH in methanol to hydrolyze the methyl ester. Acidify the aqueous layer with 1M HCl to pH ~3.

-

Self-Validation Check: The precipitation of a white/off-white solid upon reaching acidic pH confirms the formation of the free carboxylic acid, which is insoluble in acidic aqueous media.

-

Fig 1: Step-by-step synthetic workflow for 1-Butyl-1H-indole-5-carboxylic acid.

Pharmacological Landscape & Target Engagement

Indole-5-carboxylic acid derivatives are heavily utilized in drug discovery, particularly for managing inflammation and metabolic disorders. The C-5 carboxylic acid acts as a crucial electrostatic anchor, while the N-alkyl substitutions dictate the molecule's interaction with hydrophobic pockets.

Anti-Inflammatory Targeting: cPLA2α Inhibition

Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme in the biosynthesis of pro-inflammatory lipid mediators (e.g., prostaglandins and leukotrienes). It functions by hydrolyzing membrane phospholipids to release arachidonic acid.

Research demonstrates that indole-5-carboxylic acid derivatives act as potent inhibitors of cPLA2α . The C-5 carboxylic acid mimics the carboxylate head group of arachidonic acid, coordinating with the catalytic calcium ion or key arginine residues in the enzyme's active site. Meanwhile, aliphatic substitutions on the indole ring (such as a butyl or oxopropyl group) project into the deep hydrophobic channel normally occupied by the lipid tail of the substrate, effectively blocking enzymatic activity.

Fig 2: Mechanism of cPLA2α inhibition by indole-5-carboxylic acid derivatives.

Metabolic Regulation: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Inhibiting PTP1B is a highly sought-after strategy for treating Type 2 Diabetes and obesity, as it sensitizes receptors to insulin and leptin.

Recent studies have shown that fusing indole scaffolds to other molecular frameworks (such as glycyrrhetinic acid) yields highly potent, non-competitive PTP1B inhibitors . The lipophilic nature of N-alkylated indoles allows these molecules to bind to allosteric sites on PTP1B. The enhanced lipophilicity (LogP ~2.7 for the N-butyl variant) is critical here, as it facilitates crossing the blood-brain barrier—a necessary step for inhibiting hypothalamic PTP1B to maximize leptin sensitivity and reduce adiposity.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological efficacy of 1-Butyl-1H-indole-5-carboxylic acid is deeply tied to its specific structural modifications:

-

The C-5 Carboxylic Acid: Essential for electrostatic interactions. Esterification of this group generally abolishes in vivo activity unless the ester acts as a cleavable prodrug.

-

The N-1 Aliphatic Chain (Butyl Group): Unsubstituted indoles (N-H) suffer from poor membrane permeability and lack the steric bulk needed to lock into hydrophobic allosteric pockets. Conversely, overly bulky groups (e.g., N-biphenyl) can cause steric clashes that reduce binding affinity. The 4-carbon butyl chain represents a "Goldilocks" modification—it increases the LogP to an optimal 2.7 (well within Lipinski's Rule of 5), enhancing both target affinity and cellular permeability without introducing steric hindrance.

References

- Aventis Pharma Deutschland GMBH. (2004). Substituted N-arylheterocycles, method for production and use thereof as medicaments. (Patent No. WO2004072025A2).

-

Arnsmann, M., Hanekamp, W., Schulze Elfringhoff, A., & Lehr, M. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry, 125, 1107-1114.[Link]

-

De-la-Cruz-Martínez, L., et al. (2021). Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies. Molecules, 26(14), 4375.[Link]

Preformulation Profiling of 1-Butyl-1H-indole-5-carboxylic Acid: Solubility, Stability, and Development Workflows

Executive Summary

1-Butyl-1H-indole-5-carboxylic acid (CAS: 748183-40-6)[1] is a highly specialized synthetic intermediate and pharmacophore building block. It is frequently utilized in the synthesis of substituted N-arylheterocycles, which are investigated as medicaments for metabolic disorders such as obesity and diabetes[2]. From a preformulation perspective, this molecule presents a classic physicochemical dichotomy: its N-butyl chain ensures excellent lipid membrane permeability, while simultaneously introducing significant aqueous solubility challenges. This whitepaper provides an in-depth, causality-driven guide to profiling the solubility and stability of this compound, establishing self-validating experimental workflows for drug development professionals.

Physicochemical Profiling & Structural Causality

The physicochemical behavior of 1-butyl-1H-indole-5-carboxylic acid is dictated by three distinct structural domains. Understanding the causality behind these domains is critical for predicting its behavior in in vitro and in vivo environments.

Caption: Structural causality mapping of 1-Butyl-1H-indole-5-carboxylic Acid physicochemical properties.

According to established principles of drug absorption[3], the introduction of the N-butyl group increases the partition coefficient (LogP ~2.7)[1]. This lipophilicity disrupts the hydrogen-bonding network of water, creating an entropic penalty that drives the molecule out of aqueous solution. However, the C5-carboxylic acid provides a critical "solubility switch." At gastric pH (1.2), the molecule is fully unionized, exhibiting "grease ball" characteristics with minimal intrinsic solubility ( S0 ). At intestinal pH (6.8), the carboxylic acid deprotonates, forming a carboxylate anion that interacts favorably with water via ion-dipole bonds, drastically increasing thermodynamic solubility.

Table 1: Physicochemical Properties & Predicted Solubility Profile

| Parameter | Value / Description | Causality / Impact on Development |

| Molecular Weight | 217.268 g/mol | Highly favorable for oral absorption (well within Lipinski's Rule of 5). |

| LogP (Octanol/Water) | ~2.7 | High lipophilicity; drives passive membrane permeability but severely limits aqueous solubility. |

| pKa (Carboxylic Acid) | ~4.5 | Enables pH-dependent solubility; highly soluble in intestinal pH, insoluble in gastric pH. |

| Intrinsic Solubility ( S0 ) | < 10 µg/mL (Predicted) | "Grease ball" behavior at pH 1.2 due to the unionized state and bulky N-butyl chain. |

Stability Profiling & Degradation Pathways

Stability testing must rigorously follow ICH Q1A(R2) guidelines to ensure the chemical and physical integrity of the compound during storage and formulation[4].

The primary vulnerability of 1-butyl-1H-indole-5-carboxylic acid lies in its electron-rich indole core, which is highly susceptible to photo-oxidation. Exposure to ultraviolet light can trigger radical formation at the C2 or C3 positions, leading to ring-opening or dimerization. Conversely, the N-butyl chain is highly resistant to hydrolytic cleavage, and the carboxylic acid is generally thermally stable, though extreme thermal stress combined with acidic conditions could theoretically induce decarboxylation.

Table 2: ICH Q1A(R2) Accelerated Stability & Forced Degradation Matrix

| Stress Condition | Parameters | Target Degradation Pathway | Sampling Timepoints |

| Thermal (Accelerated) | 40°C ± 2°C / 75% RH ± 5% | General kinetics, potential decarboxylation | 0, 1, 3, 6 months |

| Hydrolytic (Acid/Base) | 0.1N HCl / 0.1N NaOH, 60°C | Amide cleavage (if formulated), general hydrolysis | 1, 3, 7 days |

| Oxidative | 3% H2O2 , Room Temp | Indole ring oxidation (C2/C3 positions) | 24, 48 hours |

| Photolytic (ICH Q1B) | 1.2M lux hours, 200W/ m2 UV | Photo-oxidation of electron-rich indole core | End of exposure |

Self-Validating Experimental Methodologies

To accurately profile this compound, experimental workflows must be structurally self-validating. A common failure in preformulation is measuring the solubility of a compound without verifying the solid state of the undissolved residue. If the compound undergoes a polymorphic transition during incubation, the measured solubility reflects the new, unintended solid form, not the input API.

Caption: Self-validating thermodynamic solubility screening workflow with solid-state verification.

Protocol A: Closed-Loop Thermodynamic Solubility Screening

Causality Focus: We utilize ultracentrifugation instead of standard syringe filtration to separate the phases. Lipophilic compounds (LogP > 2.5) like 1-butyl-1H-indole-5-carboxylic acid have a high propensity to non-specifically bind to standard filter membranes (e.g., PTFE or Nylon), which would artificially lower the quantified solubility.

-

Solid-State Verification: Analyze the input API using Powder X-Ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC) to establish the baseline polymorphic signature.

-

Shake-Flask Incubation: Add excess API (target 10 mg/mL) to 5 mL of standard buffers (pH 1.2, 4.5, 6.8, 7.4). Incubate in a thermoshaker at 37°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Transfer the suspension to ultracentrifuge tubes. Centrifuge at 15,000 rpm for 30 minutes at 37°C to pellet the undissolved solid without altering the thermal equilibrium.

-

Supernatant Quantification: Carefully extract the supernatant and dilute immediately with mobile phase to prevent precipitation. Quantify the dissolved API using HPLC-UV/MS.

-

Residual Solid Validation (The Self-Validating Step): Recover the pelleted solid from Step 3. Dry under a gentle stream of nitrogen and re-analyze via pXRD/DSC. If the diffractogram matches Step 1, the solubility data is validated. If it differs, the data must be flagged as the solubility of a transformed state.

Protocol B: Accelerated Stability & Forced Degradation (ICH Q1A(R2))

Causality Focus: Forced degradation is not merely about destroying the molecule; it is about identifying the primary degradation pathways to design protective formulation strategies (e.g., adding antioxidants or utilizing UV-blocking primary packaging).

-

Sample Preparation: Weigh 50 mg of the API into amber glass vials (for thermal/hydrolytic tests) and clear quartz vials (for photolytic tests).

-

Stress Induction:

-

Thermal: Store at 40°C/75% RH for up to 6 months.

-

Oxidative: Suspend in 3% H2O2 for 48 hours.

-

Photolytic: Expose to 1.2 million lux hours and 200 W-hours/ m2 of near-UV energy.

-

-

Quenching and Extraction: For solution-based stress (oxidative/hydrolytic), neutralize the pH and dilute with an organic solvent (e.g., Acetonitrile) to quench the reaction and solubilize all degradants.

-

Mass Balance Analysis: Analyze via stability-indicating LC-MS/MS. The sum of the remaining intact API and the quantified degradation products must equal 100% ± 2% of the initial input mass. A failure to achieve mass balance indicates that volatile degradants were lost or degradants are permanently retained on the HPLC column.

References

-

[1] Title: 1-Butyl-1H-indole-5-carboxylic Acid - CAS 748183-40-6 Properties & Characterization. Source: Molaid Chemical Database. URL:[Link]

-

[2] Title: WO2004072025A2 - Substituted n-arylheterocycles, method for production and use thereof as medicaments. Source: Google Patents / WIPO. URL:

-

[4] Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

Sources

- 1. 1-Butyl-1H-indole-5-carboxylic Acid - CAS号 748183-40-6 - 摩熵化学 [molaid.com]

- 2. WO2004072025A2 - Substituted n-arylheterocycles, method for production and use thereof as medicaments - Google Patents [patents.google.com]

- 3. Absorption and Drug Development: Solubility, Permeability, and Charge State - Alex Avdeef - Google Books [books.google.com.vc]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Engineering MCH1R Antagonists: A Technical Guide to 1-Butyl-1H-indole-5-carboxylic Acid Derivatives

Executive Summary

In the landscape of metabolic disorder therapeutics, 1-Butyl-1H-indole-5-carboxylic acid (CAS 748183-40-6) [1] has emerged as a highly specialized, pivotal lipophilic building block. It is primarily utilized as a core intermediate in the synthesis of substituted N-arylheterocycles (such as phenylpyrrolidines and phenylpiperidines)[2]. These downstream amide derivatives function as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH1R)[3], presenting a validated pharmacological strategy for managing obesity, hyperphagia, and diabetes[4].

This technical guide dissects the structural rationale, pharmacological causality, and self-validating synthetic workflows required to engineer these sophisticated derivatives.

Structural Rationale & Causality

The selection of the 1-butyl-1H-indole-5-carboxylic acid scaffold for MCH1R antagonists is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements for central nervous system (CNS) penetration and receptor binding:

-

Indole Core: Provides a rigid, planar aromatic system capable of π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) deep within the MCH1R binding pocket.

-

N-Butyl Substitution: The 4-carbon aliphatic chain strikes an optimal balance in lipophilicity (LogP ~2.7 for the free acid)[1]. It is long enough to occupy the hydrophobic sub-pocket of the receptor without excessively increasing the overall topological polar surface area (TPSA). This maintains blood-brain barrier (BBB) permeability—a strict requirement for centrally acting anorectic agents.

-

5-Carboxylic Acid: Acts as the synthetic anchor. Its para-like orientation relative to the indole nitrogen directs the subsequent N-arylheterocycle into the correct spatial vector for receptor antagonism[2].

Pharmacological Target: The MCH1R Pathway

Melanin-Concentrating Hormone (MCH) is an orexigenic neuropeptide that drives feeding behavior. Binding to MCH1R (a Gαi/o coupled GPCR) inhibits adenylyl cyclase, decreasing cAMP, and activates MAPK pathways, driving hyperphagia[3]. Antagonizing this receptor with 1-butylindole derivatives blocks this signaling cascade, promoting a metabolic shift toward weight loss.

Fig 1: MCH1R signaling pathway and the antagonistic intervention by indole derivatives.

Experimental Protocols: A Self-Validating Synthetic System

The synthesis of these derivatives relies on a robust, three-stage workflow. Every step is designed with inherent causality and self-validation mechanisms to ensure high-fidelity yields[2].

Protocol 1: N-Alkylation of 1H-Indole-5-carboxylic Acid Methyl Ester

-

Objective: Install the lipophilic butyl chain.

-

Causality of Reagents: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to deprotonate the indole nitrogen (pKa ~16.2). N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the resulting indole anion, thereby increasing its nucleophilicity for the subsequent SN2 attack on 1-bromobutane[2].

-

Self-Validation Step: The cessation of hydrogen gas ( H2 ) evolution serves as an immediate, visual stoichiometric indicator that complete deprotonation has occurred[4].

-

Procedure:

-

Suspend 1H-indole-5-carboxylic acid methyl ester (5.0 g, 28.5 mmol) in anhydrous DMF (100 mL) under an inert argon atmosphere[4].

-

Carefully add NaH (50% dispersion in mineral oil, 1.4 g, 29.1 mmol) in portions at 0°C. Observe H2 evolution[2].

-

Once gas evolution ceases (approx. 30 mins), add 1-bromobutane (3.9 g, 28.5 mmol) dropwise[4].

-

Stir the reaction at room temperature for 12 hours[2].

-

Validation: Perform TLC (Ethyl Acetate/Heptane 1:6). The disappearance of the lower- Rf starting material confirms reaction completion.

-

Quench with water, extract with ethyl acetate, dry over MgSO4 , and concentrate. Purify via silica gel chromatography[4].

-

Protocol 2: Saponification to the Free Acid

-

Objective: Unmask the carboxylic acid for downstream amide coupling.

-

Causality: Base-catalyzed ester hydrolysis (saponification) using NaOH in methanol/water drives the equilibrium entirely to the carboxylate salt, which is then protonated during the acidic workup.

-

Procedure:

-

Dissolve the intermediate ester in methanol (10 mL).

-

Add an excess of aqueous NaOH (2M) and reflux for 2 hours.

-

Evaporate methanol, dilute with water, and acidify to pH 3 using 1M HCl to precipitate the 1-butyl-1H-indole-5-carboxylic acid.

-

Filter, wash with cold water, and dry under vacuum.

-

Validation: LC-MS analysis must reveal a mass-to-charge ratio (m/z) of 218.1 [M+H]+ corresponding to the target molecular weight of 217.26 g/mol [1].

-

Protocol 3: Amide Coupling to N-Arylheterocycles

-

Objective: Generate the final MCH1R antagonist.

-

Procedure: React the free acid with a substituted phenylpyrrolidine using and DIPEA in DMF. HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered secondary amines, preventing epimerization and ensuring rapid conversion.

Fig 2: Step-by-step synthetic workflow for 1-butyl-1H-indole-5-carboxylic acid and its amides.

Quantitative Data & Physicochemical Profiling

The transformation from the intermediate acid to the final therapeutic derivative involves a deliberate shift in physicochemical properties to optimize receptor binding and pharmacokinetics.

Table 1: Physicochemical Properties of 1-Butyl-1H-indole-5-carboxylic Acid & Derivatives

| Compound Classification | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Primary Function / Target |

| 1-Butyl-1H-indole-5-carboxylic Acid | 217.26[1] | 2.7[1] | 1 | 2 | Synthetic Intermediate |

| N-Arylheterocycle Amide Derivative | ~450 - 550 | 4.5 - 5.5 | 0 - 1 | 4 - 5 | MCH1R Antagonism[3] |

Note: The increase in LogP in the final derivative is essential for crossing the blood-brain barrier to access central MCH receptors, while the elimination of the H-bond donor (via amide formation) improves membrane permeability.

References

- Aventis Pharma Deutschland GmbH. (2004). Substituted N-arylheterocycles, method for production and use thereof as medicaments (Patent No. WO2004072025A2).

-

Molaid Chemical Database. (n.d.). 1-Butyl-1H-indole-5-carboxylic Acid (CAS 748183-40-6) Physical and Chemical Properties. Retrieved March 10, 2026, from[Link]

-

Schwink, L., et al. (2007). Preparation of N-arylheterocycles as melanin concentrating hormone (MCH) antagonists. Chemical Abstracts Service, Columbus, Ohio, US.[Link]

Sources

- 1. 1-Butyl-1H-indole-5-carboxylic Acid - CAS号 748183-40-6 - 摩熵化学 [molaid.com]

- 2. WO2004072025A2 - Substituted n-arylheterocycles, method for production and use thereof as medicaments - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2004072025A2 - Substituted n-arylheterocycles, method for production and use thereof as medicaments - Google Patents [patents.google.com]

Application Note: Laboratory Synthesis and Characterization of 1-Butyl-1H-indole-5-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, robust laboratory protocols, and self-validating experimental checkpoints.

Introduction & Mechanistic Rationale

Indole-5-carboxylic acid derivatives are highly valued pharmacophores in modern drug discovery. Specifically, N-alkylated indoles serve as crucial intermediates in the synthesis of substituted N-arylheterocycles, which have demonstrated significant efficacy as anorectic agents and modulators for obesity and diabetes management (1).

When designing a synthesis protocol for 1-Butyl-1H-indole-5-carboxylic Acid , direct alkylation of the unprotected carboxylic acid is highly inefficient. The carboxylic acid moiety (pKa ~4.5) is significantly more acidic than the indole nitrogen (pKa ~16.2). Attempting direct N-alkylation would require excess equivalents of a strong base and would result in competitive O-alkylation, yielding a complex mixture of N-alkyl, O-alkyl, and N,O-dialkyl products.

To ensure high regioselectivity and yield, an orthogonal protection strategy is required. By utilizing Methyl 1H-indole-5-carboxylate as the starting material, the carboxylic acid is masked. This allows for clean, stoichiometric deprotonation of the indole nitrogen using Sodium Hydride (NaH), followed by an SN2 nucleophilic attack on 1-bromobutane. A subsequent base-catalyzed saponification of the ester yields the final target compound.

Fig 1: Logical rationale for utilizing an ester intermediate to prevent competitive O-alkylation.

Experimental Workflow

The following two-step workflow outlines the transformation of the methyl ester to the N-butylated intermediate, terminating in the isolation of the free carboxylic acid.

Fig 2: Two-step synthesis workflow for 1-Butyl-1H-indole-5-carboxylic Acid.

Materials and Reagents

The stoichiometry presented below is adapted from validated patent literature for the synthesis of substituted N-arylheterocycles (1).

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 1H-indole-5-carboxylate | 175.19 | 1.0 | 5.0 g (28.5 mmol) | Starting Material |

| Sodium Hydride (50% in mineral oil) | 24.00 | ~1.02 | 1.4 g (29.2 mmol) | Deprotonating Base |

| 1-Bromobutane | 137.02 | 1.0 | 3.9 g (28.5 mmol) | Electrophile |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Polar Aprotic Solvent |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | 3.4 g (85.0 mmol) | Saponification Base |

| Methanol / Water (4:1 v/v) | - | - | 100 mL | Hydrolysis Solvent |

| Hydrochloric Acid (2M) | 36.46 | - | To pH ~2 | Acidifying Agent |

Step-by-Step Methodologies

Step 1: N-Alkylation (Synthesis of Methyl 1-butyl-1H-indole-5-carboxylate)

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas to prevent moisture from quenching the NaH.

-

Dissolution: Dissolve 5.0 g of Methyl 1H-indole-5-carboxylate in 100 mL of anhydrous DMF.

-

Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 1.4 g of Sodium Hydride (50% dispersion in mineral oil) in small portions.

-

Causality Insight: NaH irreversibly deprotonates the indole N-H bond, evolving hydrogen gas. The ice bath is critical here to control the exothermic nature of the deprotonation and prevent degradation of the starting material.

-

Self-Validation Checkpoint: Wait until hydrogen gas evolution has completely ceased. This visual cue confirms the quantitative formation of the indolide anion.

-

-

Alkylation: Once gas evolution stops, add 3.9 g of 1-bromobutane dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours.

-

Workup: Carefully quench the reaction with a few drops of cold water to destroy any unreacted NaH. Dilute the mixture with 200 mL of ethyl acetate. Wash the organic layer sequentially with distilled water (3 × 100 mL).

-

Causality Insight: DMF is highly water-soluble but has a high boiling point. Washing the organic phase three times with water effectively partitions the DMF into the aqueous layer, preventing it from co-eluting during downstream chromatography.

-

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (using an ethyl acetate/heptane gradient) to yield the intermediate ester.

Step 2: Saponification (Synthesis of 1-Butyl-1H-indole-5-carboxylic Acid)

-

Dissolution: Dissolve the purified Methyl 1-butyl-1H-indole-5-carboxylate in 100 mL of a Methanol/Water mixture (4:1 v/v).

-

Hydrolysis: Add 3.4 g of Sodium Hydroxide (NaOH) to the solution. Stir the reaction mixture at room temperature for 12 hours.

-

Causality Insight: The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate collapses to release methoxide, irreversibly forming the water-soluble sodium carboxylate salt.

-

-

Concentration: Evaporate the majority of the methanol under reduced pressure.

-

Causality Insight: Removing methanol before the acidification step is crucial. If methanol remains, the subsequent addition of acid could drive a Fischer esterification, reverting the product back to the starting ester.

-

-

Acidification: Dilute the remaining aqueous phase with 50 mL of distilled water. Cool to 0 °C and slowly add 2M Hydrochloric Acid (HCl) dropwise until the pH reaches ~2.

-

Causality Insight: The target compound, 1-Butyl-1H-indole-5-carboxylic Acid, has a calculated LogP of 2.7 (2), making it highly lipophilic and insoluble in acidic aqueous media. Lowering the pH protonates the carboxylate, forcing the free acid to rapidly precipitate out of solution.

-

-

Isolation: Collect the precipitated white to off-white solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual inorganic salts (NaCl).

-

Drying: Dry the product in a vacuum oven at 45 °C overnight to afford pure 1-Butyl-1H-indole-5-carboxylic Acid.

Analytical Characterization & Expected Results

To verify the success of the synthesis, the final compound should be characterized using standard analytical techniques:

-

Mass Spectrometry (MS-ESI): Expected m/z for C₁₃H₁₅NO₂ is 217.27[M+H]⁺.

-

Thin-Layer Chromatography (TLC): The final carboxylic acid will have a significantly lower Rf value compared to the intermediate ester when run in a standard Hexane/Ethyl Acetate system due to increased polarity and hydrogen bonding.

-

Physicochemical Properties: The compound acts as a hydrogen bond donor (count: 1) and acceptor (count: 2), with a topological polar surface area (TPSA) of 42.2 Ų (2).

References

- Aventis Pharma Deutschland GmbH. (2004). Substituted N-arylheterocycles, method for production and use thereof as medicaments (Patent No. WO2004072025A2).

-

Molaid. (n.d.). 1-Butyl-1H-indole-5-carboxylic Acid - CAS 748183-40-6. Molaid Chemical Database.[Link]

Sources

Application Notes and Protocols for the In-Vitro Evaluation of 1-Butyl-1H-indole-5-carboxylic Acid

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a multitude of natural products, pharmaceuticals, and biologically active molecules.[1][2] Its structural resemblance to endogenous molecules like tryptophan allows indole derivatives to interact with a wide array of biological targets, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and neuroprotective.[1][3] Modifications to the indole core, such as alkylation at the N1 position and substitution at the C5 position, can significantly modulate a compound's physicochemical properties and biological activity.[3]

This guide provides a comprehensive framework for the initial in-vitro characterization of 1-Butyl-1H-indole-5-carboxylic Acid , a representative member of this promising class of compounds. We will delve into its fundamental properties, propose potential mechanisms of action based on related structures, and provide detailed, self-validating protocols for key assays to empower researchers in their exploration of its therapeutic potential.

Compound Profile and Handling

A thorough understanding of a compound's physicochemical properties is the foundation of robust and reproducible in-vitro testing.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | [4] |

| Molecular Weight | 217.27 g/mol | [4] |

| CAS Number | 748183-40-6 | [4] |

| Calculated LogP | 2.7 | [4] |

| Appearance | Light beige to yellow powder (predicted) | [5] |

| Solubility | Soluble in DMSO, ethanol, and methanol | [5] |

Preparation of Stock Solutions

The accuracy of in-vitro assays begins with the precise preparation of stock solutions. The butyl substituent at the N1 position increases the lipophilicity of the molecule, which can improve membrane permeability.[3]

-

Primary Solvent Selection: Due to its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. DMSO is compatible with most in-vitro assays at final concentrations typically below 0.5%.

-

Protocol for a 10 mM Stock Solution:

-

Accurately weigh out 2.17 mg of 1-Butyl-1H-indole-5-carboxylic Acid.

-

Dissolve the compound in 1.0 mL of high-purity, sterile DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term stability.

-

-

Preparation of Working Solutions: Prepare fresh dilutions of the primary stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. It is crucial to ensure the final DMSO concentration in the assay wells is consistent across all conditions, including vehicle controls.

Postulated Mechanism of Action & Signaling Pathways

While the specific molecular targets of 1-Butyl-1H-indole-5-carboxylic Acid are yet to be fully elucidated, literature on structurally similar indole-5-carboxylic acid derivatives points towards potential anticancer activity.[3][6] A plausible mechanism involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation.

One such pathway involves the inhibition of anti-apoptotic proteins like Survivin . Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers and is crucial for inhibiting caspases, the executioners of apoptosis.[3] Inhibition of Survivin would release this block on caspases, allowing for the apoptotic cascade to proceed.

Caption: Postulated inhibition of the PI3K/Akt/Survivin anti-apoptotic pathway.

Experimental Workflows & Protocols

A tiered approach is recommended for the in-vitro evaluation of a novel compound. This workflow begins with broad screening for biological activity and progresses to more specific, mechanism-of-action studies.

Caption: General experimental workflow for screening novel compounds.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9]

A. Rationale & Self-Validation

This assay serves as the initial screen to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. The protocol's trustworthiness is ensured by including multiple controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration to account for solvent effects.

-

Untreated Control: Cells in media alone, representing 100% viability.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm assay performance.

-

Blank Control: Media without cells to provide the background absorbance reading.

B. Materials

-

Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

1-Butyl-1H-indole-5-carboxylic Acid stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

-

Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Microplate reader capable of measuring absorbance at 570 nm.

C. Step-by-Step Methodology

-

Cell Plating:

-

Harvest and count cells that are in the exponential growth phase.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-Butyl-1H-indole-5-carboxylic Acid in complete medium from the 10 mM stock. A common concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations (perform in triplicate).

-

Include triplicate wells for vehicle, untreated, and positive controls.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition & Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

-

Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[7]

-

D. Data Analysis

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for a 96-well plate-based spectrophotometric or fluorometric enzyme inhibition assay.[1][11] It must be adapted for the specific enzyme of interest (e.g., a kinase, oxidase, or dehydrogenase).

A. Rationale & Self-Validation

This assay determines if the compound directly inhibits the activity of a purified enzyme. Controls are essential for valid data:

-

No-Inhibitor Control: Shows 100% enzyme activity.

-

No-Enzyme Control: Establishes the background signal from the substrate.

-

Positive Control Inhibitor: A known inhibitor of the enzyme to validate the assay's sensitivity.

B. Materials

-

Purified enzyme of interest

-

Specific enzyme substrate

-

Assay buffer (optimized for the enzyme's pH and ionic strength requirements)

-

Cofactors, if required (e.g., ATP, NAD⁺)

-

96-well plates (clear, black, or white depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

C. Step-by-Step Methodology

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and 1-Butyl-1H-indole-5-carboxylic Acid in the appropriate assay buffer or DMSO. Create serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Test Wells: Assay buffer, test compound at various concentrations, and enzyme.

-

100% Activity Control: Assay buffer, vehicle (DMSO), and enzyme.

-

Background Control: Assay buffer, vehicle, and no enzyme.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Detection: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.[12]

Protocol 3: Competitive Receptor Binding Assay

This assay measures the ability of a test compound to compete with a known, labeled ligand for binding to a specific receptor.[13][14] It is used to determine the binding affinity (Ki) of the test compound.

A. Rationale & Self-Validation

This assay reveals if the compound interacts with a specific receptor target.

-

Total Binding: Receptor + labeled ligand.

-

Non-specific Binding (NSB): Receptor + labeled ligand + a high concentration of an unlabeled, known ligand to saturate specific binding sites.

-

Specific Binding: Calculated as Total Binding - NSB.

B. Materials

-

Receptor source (e.g., cell membranes expressing the target receptor)

-

Radiolabeled or fluorescently labeled ligand (known to bind the receptor)

-

Unlabeled reference ligand

-

Binding buffer

-

Glass fiber filters and a vacuum filtration manifold (for radioligand assays)

C. Step-by-Step Methodology

-

Assay Setup: Set up tubes or a 96-well plate containing the binding buffer, a fixed concentration of the labeled ligand, and the receptor preparation.

-

Competition: Add serial dilutions of 1-Butyl-1H-indole-5-carboxylic Acid to the "Test Compound" wells. Add serial dilutions of the unlabeled reference ligand to the "Standard Curve" wells. Add a saturating concentration of the unlabeled ligand to the "NSB" wells.

-

Incubation: Incubate the reaction at a specific temperature for a time sufficient to reach binding equilibrium.[13]

-

Separation: Rapidly separate the bound ligand from the free ligand. For radioligand assays, this is typically done by vacuum filtration through glass fiber filters, which trap the receptor-bound ligand.[13]

-

Quantification: Measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Reporter Gene Assay

Reporter gene assays are used to study the regulation of gene expression in response to a compound.[15][16][17] A reporter gene (e.g., luciferase or GFP) is placed under the control of a specific promoter that is responsive to a signaling pathway of interest.

A. Rationale & Self-Validation

This assay can confirm if a compound modulates a specific signaling pathway at the transcriptional level.

-

Vehicle Control: Cells transfected with the reporter construct and treated with the vehicle (DMSO).

-

Positive Control: Cells treated with a known activator or inhibitor of the pathway.

-

Negative Control: Cells transfected with a control plasmid lacking the responsive promoter element.

B. Materials

-

Host cell line

-

Expression vector containing the reporter gene linked to a promoter of interest (e.g., an NF-κB or AP-1 responsive element)

-

Transfection reagent

-

Assay-specific detection reagents (e.g., luciferase substrate)

-

Luminometer or fluorescence microscope

C. Step-by-Step Methodology

-

Transfection: Transfect the host cells with the reporter gene construct using an appropriate transfection method.

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.

-

Compound Treatment: Treat the cells with various concentrations of 1-Butyl-1H-indole-5-carboxylic Acid, as well as positive and negative controls.

-

Incubation: Incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 18-48 hours).

-

Cell Lysis & Detection: Lyse the cells and measure the reporter protein activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).[18]

-

Data Analysis: Normalize the reporter activity to cell viability (which can be measured in a parallel plate). Calculate the fold change in reporter activity relative to the vehicle control.

References

-

Infinix Bio. (2026, March 5). Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

-

JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

Moshang Chemical. (n.d.). 1-Butyl-1H-indole-5-carboxylic Acid - CAS No. 748183-40-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjugates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

-

LookChem. (2025, May 20). tert-butyl 1H-indole-1-carboxylate - 75400-67-8. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Retrieved from [Link]

-

Sci-Hub. (n.d.). Indolebutylamines as Selective 5-HT 1A Agonists. Retrieved from [Link]

-

MDPI. (2017, January 20). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. Retrieved from [Link]

-

Springer. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Retrieved from [Link]

-

ResearchGate. (2024, April 9). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-Butyl-1H-indole-5-carboxylic Acid - CAS号 748183-40-6 - 摩熵化学 [molaid.com]

- 5. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Reporter Genes: Types and Assay Application | Danaher Life Sciences [lifesciences.danaher.com]

- 16. One moment, please... [infinixbio.com]

- 17. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.com]

Application Notes and Protocols for the Quantitative Analysis of 1-Butyl-1H-indole-5-carboxylic Acid

Introduction: The Significance of Quantifying 1-Butyl-1H-indole-5-carboxylic Acid

1-Butyl-1H-indole-5-carboxylic acid is a synthetic indole derivative with potential applications in pharmaceutical and chemical research. As a member of the indole family, a core structure in many biologically active compounds, its precise and accurate quantification is paramount for a variety of applications, including pharmacokinetic studies, metabolism research, and quality control in manufacturing processes.[1][2] The N-butyl substitution and the carboxylic acid group at the 5-position influence its physicochemical properties, such as lipophilicity and potential for further chemical modifications, making tailored analytical methods essential for reliable measurements.[2][3]

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-Butyl-1H-indole-5-carboxylic Acid in various matrices. We will delve into the principles and practical execution of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, reproducible, and adaptable to specific research needs, reflecting the rigorous standards of drug development and scientific research.[4][5]

Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore, such as the indole nucleus in our target compound.[6] This method is particularly well-suited for purity assessments and for the analysis of relatively clean sample matrices where high sensitivity is not the primary requirement.

Scientific Rationale for Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the butyl-indole moiety, which will interact favorably with the stationary phase. An acidic mobile phase, containing a small percentage of formic or acetic acid, is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[7] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for indole-containing compounds. The detection wavelength is set at the UV maximum of the indole chromophore to ensure optimal sensitivity.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is appropriate for this analysis.[8]

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

2. Preparation of Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 1-Butyl-1H-indole-5-carboxylic Acid reference standard. Transfer to a 10 mL volumetric flask and dissolve in methanol. Sonicate for 5 minutes to ensure complete dissolution.[6]

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.[8]

3. Sample Preparation:

The sample preparation method should be tailored to the specific matrix. A general procedure for a solid sample is provided below:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol) to a known volume.

-

Vortex the sample for 2 minutes to aid dissolution.

-

If necessary, sonicate for 15 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet any undissolved material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

4. Data Analysis and System Suitability:

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.[9]

-

Quantification: Determine the concentration of 1-Butyl-1H-indole-5-carboxylic Acid in the samples by interpolating their peak areas from the calibration curve.

-

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and reproducibility of injections.

Caption: HPLC-UV Experimental Workflow for Quantification.

Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[10][11] This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for confident identification and quantification even at very low concentrations.

Scientific Rationale for Method Design

The chromatographic principles are similar to the HPLC-UV method, employing a reversed-phase C18 column and an acidic mobile phase to achieve good separation and peak shape. The key difference lies in the detection method. Electrospray ionization (ESI) in positive ion mode is selected as it is highly effective for protonating nitrogen-containing compounds like indoles. In the tandem mass spectrometer, Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, stable product ion in the third quadrupole.[11] This highly specific transition minimizes interference from matrix components, leading to superior sensitivity and accuracy. An internal standard (ideally a stable isotope-labeled version of the analyte) is crucial for correcting for matrix effects and variations in instrument response.[6]

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| LC System | UHPLC/HPLC system |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2. Mass Spectrometer Parameters (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Butyl-1H-indole-5-carboxylic Acid | 218.1 | To be determined empirically | To be optimized |

| Internal Standard (IS) | Dependent on IS | Dependent on IS | To be optimized |

Note: The specific product ion and collision energy must be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer and performing a product ion scan.

3. Preparation of Standard and QC Samples:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.[12]

4. Sample Preparation (Protein Precipitation for Biological Fluids):

-

To 50 µL of the sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing the internal standard.[6]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

-

Transfer to an autosampler vial for analysis.

5. Method Validation:

The analytical method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for the intended purpose.[5][13] Key validation parameters include:

-

Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the results, respectively.[14]

-

Linearity and Range: Establish the concentration range over which the method is linear, accurate, and precise.[14]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14]

-

Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte.

-

Stability: Assess the stability of the analyte in the sample matrix under various storage and processing conditions.

Caption: LC-MS/MS Experimental Workflow for Bioanalysis.

Summary of Quantitative Data and Performance Characteristics

The following table provides expected performance characteristics for the described methods. These values should be established and verified during method validation in the user's laboratory.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |

| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | ~1 µg/mL | ~1 ng/mL |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (%RSD) | ≤ 15% | ≤ 15% |

Conclusion